1H,1H,7H-Dodecafluoro-1-heptanol

Catalog No.
S749482
CAS No.
335-99-9
M.F
C7H4F12O
M. Wt
332.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H,1H,7H-Dodecafluoro-1-heptanol

CAS Number

335-99-9

Product Name

1H,1H,7H-Dodecafluoro-1-heptanol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol

Molecular Formula

C7H4F12O

Molecular Weight

332.09 g/mol

InChI

InChI=1S/C7H4F12O/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20/h2,20H,1H2

InChI Key

BYKNGMLDSIEFFG-UHFFFAOYSA-N

SMILES

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Canonical SMILES

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Material Science:

1H,1H,7H-Dodecafluoro-1-heptanol (DHF) possesses unique properties that make it valuable in material science research. Due to its perfluorinated chain, DHF exhibits high water and oil repellency, making it a potential candidate for the development of superhydrophobic and oleophobic coatings. Additionally, DHF's ability to self-assemble into well-defined structures has led to its exploration in the creation of nanoporous materials with potential applications in areas such as catalysis and separations.

Biomedical Research:

DHF is being investigated for its potential in drug delivery applications. Its amphiphilic nature, meaning it has both hydrophilic (water-loving) and hydrophobic (water-fearing) regions, allows it to form self-assembling structures like micelles, which can encapsulate and deliver drugs to specific targets within the body. Furthermore, research suggests that DHF may possess antibacterial properties, making it a potential candidate for the development of novel disinfectants and antimicrobial agents.

1H,1H,7H-Dodecafluoro-1-heptanol is a fluorinated alcohol with the chemical formula C7H4F12OC_7H_4F_{12}O and a molecular weight of approximately 332.09 g/mol. This compound is characterized by its long carbon chain and the presence of twelve fluorine atoms, which significantly influence its physical and chemical properties. The compound has a melting point of around -20 °C and a boiling point between 169 °C and 170 °C, indicating its volatility and potential applications in various fields .

Currently, there is no scientific research readily available on the specific mechanism of action of 1H,1H,7H-Dodecafluoro-1-heptanol.

1H,1H,7H-Dodecafluoro-1-heptanol is likely to share some of the hazards common to perfluorinated alcohols. These can include:

  • Toxicity: Perfluorinated alcohols can be toxic upon ingestion or inhalation. Studies on related perfluorinated substances suggest potential effects on the liver, immune system, and development [].
  • Persistence: The strong carbon-fluorine bonds make these compounds highly resistant to degradation in the environment, raising concerns about their long-term impact [].
Typical of alcohols. It can undergo:

  • Esterification: Reacting with acids to form esters.
  • Oxidation: Conversion to corresponding ketones or aldehydes.
  • Substitution Reactions: The hydroxyl group can be substituted with halogens or other functional groups under appropriate conditions.

The unique fluorinated structure may also lead to reactions that are distinct from those of non-fluorinated alcohols, particularly in terms of reactivity with nucleophiles due to the electronegative fluorine atoms .

  • Antimicrobial Activity: Some fluorinated alcohols have shown effectiveness against various bacterial strains.
  • Biocompatibility: The fluorinated nature may enhance biocompatibility for specific applications in pharmaceuticals or medical devices.

Further studies are needed to establish the specific biological effects and safety profile of this compound .

Synthesis of 1H,1H,7H-Dodecafluoro-1-heptanol typically involves multi-step processes including:

  • Fluorination: Starting from a hydrocarbon precursor, fluorination can be achieved using reagents such as sulfur tetrafluoride or electrochemical methods.
  • Reduction: The introduction of the hydroxyl group may involve reduction reactions following the formation of a suitable intermediate.

These methods require careful control of reaction conditions to ensure the desired product is obtained with high purity .

1H,1H,7H-Dodecafluoro-1-heptanol has potential applications in several fields:

  • Surfactants: Its unique properties make it suitable for use as a surfactant in various formulations.
  • Fluorinated Polymers: It may serve as an intermediate in the synthesis of specialized polymers with enhanced chemical resistance.
  • Pharmaceuticals: Due to its potential biological activity, it could be explored for medicinal applications.

The compound's unique characteristics stemming from its fluorinated structure make it attractive for niche applications in materials science and biochemistry .

Interaction studies involving 1H,1H,7H-Dodecafluoro-1-heptanol focus on its behavior in different environments. Key areas include:

  • Solubility Studies: Understanding how this compound interacts with various solvents can inform its use in formulations.
  • Biological Interactions: Investigating how it interacts with biological membranes or proteins could provide insights into its potential therapeutic roles.

These studies are crucial for assessing both efficacy and safety in practical applications .

Several compounds share structural similarities with 1H,1H,7H-Dodecafluoro-1-heptanol. Below is a comparison highlighting their uniqueness:

Compound NameFormulaUnique Features
1H,1H,5H-Pentafluoro-2-pentanolC5H5F10OShorter carbon chain; fewer fluorine substituents
Perfluorooctanoic acidC8HF15O2Contains carboxylic acid group; widely studied for environmental impact
Tridecafluoroheptan-1-olC7HF15OLonger carbon chain; higher degree of fluorination

The uniqueness of 1H,1H,7H-Dodecafluoro-1-heptanol lies in its specific balance of carbon length and fluorination level, which influences its physical properties and potential applications differently compared to these similar compounds .

Sulfur Tetrafluoride Mediated Fluorination

The most established synthetic route for preparing fluorinated alcohols involves the sulfur tetrafluoride fluorination mechanism [1] [2]. This methodology converts carboxylic acid precursors into their corresponding trifluoromethyl compounds through a nucleophilic substitution mechanism. The reaction proceeds through the formation of an acyl fluoride intermediate, followed by further fluorination to yield the desired fluorinated alcohol [1].

The mechanism involves several key steps: initial formation of an acyl fluoride from the carboxylic acid and sulfur tetrafluoride, subsequent nucleophilic attack by additional sulfur tetrafluoride molecules, and final reduction to produce the fluorinated alcohol. Reaction conditions typically require temperatures of 100-130°C and pressures up to 500 atmospheres in specialized Hastelloy-C lined pressure vessels [1] [2].

Electrochemical Fluorination Process

Electrochemical fluorination represents a mature industrial approach for synthesizing perfluorinated compounds [3] [4]. This process utilizes the Simons electrochemical fluorination cell, where organic compounds are dissolved in anhydrous hydrogen fluoride and subjected to electrolysis [3]. The method achieves fluorination through electrochemical oxidation, resulting in comprehensive fluorine substitution across the carbon framework.

The electrochemical process operates at relatively mild temperatures of 25-50°C under atmospheric pressure conditions [4]. The mechanism involves the generation of fluorine radicals at the anode surface, which subsequently react with organic substrates dissolved in the hydrogen fluoride electrolyte medium. This approach provides excellent scalability for industrial applications, with annual production capacities ranging from 1000-5000 tonnes [4].

Telomerization Methodology

Fluorotelomer synthesis represents another significant industrial pathway for preparing perfluorinated alcohols [5] [6] [7]. This process involves the telomerization of perfluoroalkyl iodides with ethylene, followed by hydrolysis to produce the corresponding alcohol. The telomerization reaction proceeds through a free-radical chain mechanism, where perfluoroalkyl radicals add to ethylene units to form extended carbon chains [5] [6].

The telomerization process typically operates at temperatures of 120-160°C with moderate pressures of 1-10 atmospheres [5]. Industrial implementations of this technology achieve production scales of 5000-15000 tonnes annually, making it one of the most significant commercial routes for fluorotelomer alcohol synthesis [6] [7].

Gamma-Butyrolactone Mediated Synthesis

A novel synthetic approach involves the use of gamma-butyrolactone as a reaction medium for the hydrolysis of fluorinated alkyl halides [8] [9]. This methodology provides high selectivity and minimal side reactions through the stabilizing effect of the lactone solvent on reaction intermediates [8].

The process operates under mild conditions with temperatures not exceeding 120°C and atmospheric pressure [8] [9]. The gamma-butyrolactone solvent facilitates nucleophilic substitution while suppressing competing elimination reactions, resulting in yields of 80-95% for the desired fluorinated alcohol products [8].

Laboratory-Scale Synthesis Protocols

Sulfur Tetrafluoride Protocol

The laboratory-scale synthesis using sulfur tetrafluoride requires specialized equipment and stringent safety protocols [1] [2]. A typical procedure involves placing 20-100 grams of the carboxylic acid precursor in a Hastelloy-C lined pressure vessel rated for 500 atmospheres. The vessel is evacuated and charged with sulfur tetrafluoride under cryogenic conditions [1].

Reaction conditions: The mixture is heated to 100°C for 4 hours, followed by 130°C for 6 hours with continuous agitation [1] [2]. Upon cooling, volatile byproducts are carefully vented through appropriate safety systems. The crude product requires treatment with sodium fluoride to neutralize hydrogen fluoride byproducts, followed by fractional distillation through a Vigreux column to achieve purities of 90-95% [1].

Fluorous Deoxy-fluorination Protocol

Fluorous deoxy-fluorination offers a milder alternative for laboratory synthesis [10]. This approach utilizes specialized fluorous reagents such as N,N-diethyl-α-difluoro-[3,5-bis(1H,1H,2H,2H-perfluorodecyl)benzyl]amine under ambient conditions [10]. The protocol requires 5-25 grams of starting alcohol and proceeds for 2-6 hours at temperatures not exceeding 98°C [10].

The methodology benefits from simple workup procedures involving filtration and solvent removal, while achieving product purities of 88-94% [10]. The fluorous nature of the reagents facilitates product separation through fluorous/organic biphasic extraction systems [10].

Mechanochemical Ball Milling

An emerging mechanochemical approach utilizes ball milling technology to activate calcium fluoride for direct fluorochemical synthesis [11] [12] [13] [14] [15]. This methodology operates at room temperature using mechanical energy to drive chemical transformations without requiring hazardous hydrogen fluoride intermediates [11] [13].

The process involves 5-20 grams of calcium fluoride and appropriate organic substrates in stainless steel milling vessels for 1-4 hours [11] [13]. This approach achieves 70-90% yields while offering significant environmental advantages through the elimination of toxic fluorine-containing reagents [14] [15].

Industrial Production Techniques

Large-Scale Electrochemical Fluorination

Industrial electrochemical fluorination facilities operate continuous processes with annual capacities of 1000-5000 tonnes [3] [4]. These installations require capital investments of 50-150 million USD and consume 45-65 MJ/kg of energy during production [4]. The technology utilizes multiple electrochemical cells operating in parallel to achieve the required production volumes.

Process optimization focuses on maximizing current efficiency while minimizing energy consumption through advanced cell design and process control systems [3]. Raw material costs represent 40-50% of total production expenses, primarily driven by the cost of anhydrous hydrogen fluoride and electrical energy requirements [4].

Continuous Flow Fluorination Systems

Continuous flow technology represents an emerging approach for industrial fluorochemical production [16] [17] [18]. These systems offer enhanced safety through continuous processing and improved heat management compared to traditional batch operations [17]. Production capacities range from 500-2000 tonnes annually with capital requirements of 30-80 million USD [18].

The continuous flow approach provides superior process control and enables real-time monitoring of reaction parameters [17]. Energy consumption averages 35-55 MJ/kg, which compares favorably with batch processing alternatives [18]. The technology demonstrates particular advantages for products requiring precise temperature control and rapid heat removal [17].

Catalytic Reduction Processes

Industrial catalytic hydrogenation of fluorinated carboxylic acids provides an alternative route to fluorinated alcohols [19] [20]. These processes operate at temperatures of 180-250°C under pressures of 1.5-70 bar using specialized heterogeneous catalysts [19]. Annual production capacities reach 2000-8000 tonnes with moderate capital investments of 40-120 million USD [20].

The catalytic approach offers advantages in terms of raw material availability and process economics, with raw material costs representing 55-65% of total production expenses [19] [20]. Energy consumption averages 30-50 MJ/kg, making this approach competitive with electrochemical alternatives [19].

Purification and Quality Assessment Methods

Distillation and Separation Techniques

Fractional distillation remains the primary purification method for 1H,1H,7H-Dodecafluoro-1-heptanol [1] [2] [21]. The compound exhibits a boiling point of 169-171°C at 760 mmHg, facilitating separation from higher and lower boiling impurities [22] [21] [23]. Industrial distillation columns utilize multiple theoretical plates to achieve the required purity specifications [1].

Specialized techniques include the use of sodium fluoride beds to remove hydrogen fluoride impurities [1] [2]. The crude product is treated with finely divided sodium fluoride in pentane suspension, followed by filtration and subsequent distillation through appropriately designed column systems [1].

Chromatographic Analysis Methods

Gas chromatography serves as the primary analytical technique for purity determination, utilizing internal standard methodologies to achieve quantitative analysis [21] [24] [25] [26]. Typical analytical conditions employ capillary columns with appropriate stationary phases optimized for fluorinated compound separation [24].

Detection limits for gas chromatographic analysis range from parts-per-million to parts-per-billion levels, providing adequate sensitivity for quality control applications [24] [27]. The methodology requires careful temperature programming to achieve optimal separation of structural isomers and related impurities [24].

Spectroscopic Characterization

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation and quantitative analysis capabilities [27] [28] [29]. This technique offers exceptional sensitivity for fluorinated compounds, with detection limits in the parts-per-million range [28] [29]. The methodology enables direct analysis of complex mixtures without requiring prior separation [28].

Mass spectrometry contributes valuable molecular weight confirmation and fragmentation pattern analysis [27] [30]. Electrospray ionization and chemical ionization techniques prove particularly effective for fluorinated alcohol analysis, achieving detection limits in the parts-per-billion to parts-per-trillion range [30].

Physical Property Measurements

Refractive index determination provides rapid quality assessment, with specifications requiring values of 1.315-1.320 at 20°C [22] [21] [23] [25]. Density measurements utilize pycnometric techniques to verify values of 1.75-1.77 g/cm³ at 20°C [23] [25] [26]. These physical properties serve as immediate indicators of product quality and purity [21].

Water content analysis employs Karl Fischer titration to ensure specifications of ≤50 ppm moisture [25]. This parameter proves critical for applications requiring anhydrous conditions and long-term storage stability [21] [25].

Quality ParameterSpecificationTest MethodFrequency
Chemical Purity≥97.0%GC with internal standardEvery batch
Water Content≤50 ppmKarl Fischer titrationEvery batch
Refractive Index1.315-1.320 @ 20°CAbbe refractometerEvery batch
Boiling Point169-171°C @ 760 mmHgDistillation apparatusMonthly
Density1.75-1.77 g/cm³ @ 20°CPycnometerEvery batch
Fluorine Content60.2-60.8% (theoretical)19F NMR quantitativeMonthly

XLogP3

3.8

UNII

LPX5K7EC3W

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 7 of 9 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

335-99-9

Wikipedia

Dodecafluoroheptanol

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types